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Introduction

1,1,3,3-Tetramethylcyclopentane is a saturated monocyclic hydrocarbon. As a cycloalkane,
its properties are defined by the five-membered carbon ring and the four methyl group
substituents. This technical guide provides a comprehensive overview of its structure, IUPAC
nomenclature, physicochemical properties, and available spectral data. Additionally, a
generalized synthesis protocol is outlined based on common organic chemistry principles. This
document is intended for professionals in research and development who require detailed
chemical information.

IUPAC Naming and Structure

The systematic name for this compound, according to the International Union of Pure and
Applied Chemistry (IUPAC) nomenclature rules, is 1,1,3,3-tetramethylcyclopentane.[1]

The naming convention is determined as follows:

o Parent Chain: The five-membered ring is the parent structure, hence the root name
"cyclopentane”.

o Substituents: There are four methyl (-CHs) groups attached to the ring. The prefix "tetra-"
indicates four identical substituents.
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e Numbering: The carbon atoms of the cyclopentane ring are numbered to give the
substituents the lowest possible locants. Numbering begins at one of the geminally
substituted carbons as position 1. This results in two methyl groups at position 1 and two

methyl groups at position 3.
The chemical structure is as follows:
e Molecular Formula: CeH1s[2]
e SMILES: CC1(CCC(C1)(C)C)CJ1]
e InChl: INChl=1S/C9H18/c1-8(2)5-6-9(3,4) 7-8/h5-7H2,1-4H3[1]

The logical relationship for deriving the IUPAC name from the structure is illustrated in the

diagram below.

Chemical Structure TUPAC Rules Final IUPAC Name

Identify Parent Chain: Identify Substituents:
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1133

Acyclopentane ring with two methyl groups on one carbon and two methyl groups on a P e (Te"‘a;“emy‘)

Click to download full resolution via product page
Figure 1: IUPAC Naming Workflow for 1,1,3,3-Tetramethylcyclopentane.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 1,1,3,3-
tetramethylcyclopentane is provided in the tables below for easy reference and comparison.

Table 1: General and Physical Properties
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Property Value Reference
Molecular Weight 126.24 g/mol [1]

CAS Number 50876-33-0 [2]
Appearance Not speciffed., expected to be a

colorless liquid

Boiling Point Data not readily available [1]

Melting Point Data not readily available [1]

Density Data not readily available [1]

Table 2: Spectroscopic Data
Spectroscopic Technique Key Data Points Reference

Mass Spectrometry (GC-MS)

m/z of major fragments: Data
not fully detailed, but spectrum

available.

[1]

13C NMR

Spectrum available, specific
chemical shifts not detailed in

search results.

[1]

Infrared (IR) Spectroscopy

Vapor phase IR spectrum
available, specific peaks not

detailed in search results.

[1]3]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 1,1,3,3-

tetramethylcyclopentane is not readily available in the searched literature, a generalized

synthesis can be proposed based on established organic chemistry reactions. A plausible route

would involve the dialkylation of a cyclopentanone derivative followed by reduction of the

carbonyl group.
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Generalized Synthesis Method: Dialkylation and
Reduction

o Step 1: a,a'-Dialkylation of Cyclopentanone.

o Reaction: Cyclopentanone is treated with a strong base, such as lithium diisopropylamide
(LDA), to form an enolate. This is followed by reaction with an alkylating agent, such as
methyl iodide, to introduce the first two methyl groups. A second deprotonation and
alkylation step would be required to add the subsequent methyl groups. A more direct
approach might involve the use of a precursor that already contains some of the methyl
groups.

o Step 2: Reduction of the Carbonyl Group (Wolff-Kishner or Clemmensen Reduction).

o Wolff-Kishner Reduction: The resulting tetramethylcyclopentanone is treated with
hydrazine (H2NNHz) and a strong base (e.g., KOH) at high temperatures to reduce the
ketone to a methylene group.

o Clemmensen Reduction: Alternatively, the ketone can be reduced using amalgamated zinc
(Zn(HQ)) in the presence of a strong acid (e.g., HCI).

The following diagram illustrates a generalized workflow for the synthesis and characterization
of 1,1,3,3-tetramethylcyclopentane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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